molecular formula C20H15ClN2O2S B8767215 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-

Cat. No. B8767215
M. Wt: 382.9 g/mol
InChI Key: PLFWQRHRIHBMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.9 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-chloro-3-methyl-5-phenylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H15ClN2O2S/c1-14-13-23(26(24,25)16-10-6-3-7-11-16)20-18(14)19(21)17(12-22-20)15-8-4-2-5-9-15/h2-13H,1H3

InChI Key

PLFWQRHRIHBMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=NC=C(C(=C12)Cl)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl zinc chloride (3.35 mL, 6.70 mmol) was added to 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.23 mmol) and Pd(PPh3)4 (0.129 g, 0.111 mmol) in THF (10 mL). The reaction was then heated to 80° C. for 2 hours, cooled to room temperature, and quenched with saturated NH4Cl. The resulting solids were filtered and discarded. The filtrate was diluted with DCM (500 mL) and was washed with water. The combined organic fractions were dried, filtered, and concentrated to give a crude solid that was purified by column chromatography (2:1 DCM:hexanes) to give 4-chloro-3-methyl-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.75 g, 87.7% yield).
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.129 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.